REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)N2C=NC(CCC(OCC)=O)=N2)C=CC=CC=1.[C:32]1([C:38]([C:54]2[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=2)([C:48]2[CH:53]=[CH:52][CH:51]=[CH:50][CH:49]=2)[N:39]2[CH:43]=[N:42][C:41]([C:44](OC)=[O:45])=[N:40]2)[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1>>[C:54]1([C:38]([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)([C:48]2[CH:49]=[CH:50][CH:51]=[CH:52][CH:53]=2)[N:39]2[CH:43]=[N:42][C:41]([CH2:44][OH:45])=[N:40]2)[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=1
|
Name
|
ethyl 3-[1-(triphenylmethyl)-1H-1,2,4-triazol-3-yl]propanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1N=C(N=C1)CCC(=O)OCC)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1N=C(N=C1)C(=O)OC)(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in Reference Example 34
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(N1N=C(N=C1)CO)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.35 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |